![molecular formula C9H6BrF3O2 B183683 Methyl 3-bromo-5-(trifluoromethyl)benzoate CAS No. 187331-46-0](/img/structure/B183683.png)
Methyl 3-bromo-5-(trifluoromethyl)benzoate
Overview
Description
“Methyl 3-bromo-5-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 187331-46-0 . It has a molecular weight of 283.04 g/mol . The IUPAC name for this compound is methyl 3-bromo-5-(trifluoromethyl)benzoate .
Molecular Structure Analysis
The molecular formula of “Methyl 3-bromo-5-(trifluoromethyl)benzoate” is C9H6BrF3O2 . The InChI code for this compound is 1S/C9H6BrF3O2/c1-15-8(14)5-2-6(9(11,12)13)4-7(10)3-5/h2-4H,1H3 .Physical And Chemical Properties Analysis
“Methyl 3-bromo-5-(trifluoromethyl)benzoate” is a liquid at ambient temperature . It has a molecular weight of 283.04 g/mol . The compound has a topological polar surface area of 26.3 Ų .Scientific Research Applications
Synthetic Intermediate in Antitumor Agent Synthesis Methyl 3-bromo-5-(trifluoromethyl)benzoate serves as a crucial intermediate in the synthesis of antitumor agents. Wang Cong-zhan (2009) detailed its use in the synthesis of nilotinib, an antitumor agent, by combining it with other compounds. The synthesis achieved an overall yield of 40% based on one of its key intermediates (Wang Cong-zhan, 2009).
Role in Synthesis of Sugar Derivatives Methyl 3-bromo-5-(trifluoromethyl)benzoate is also used in the synthesis of complex sugar derivatives. For example, Baer and Hanna (1981) utilized it in the synthesis of d-forosamine, a component of antibiotics. This process involved multiple steps including palladium-catalyzed allylic amination (H. H. Baer & Zaher S. Hanna, 1981).
Crystal Structure Analysis The compound has been used in studies comparing crystal structures of related benzoic acid derivatives. Suchetan et al. (2016) analyzed its structural similarities and differences with other bromo-hydroxy-benzoic acid derivatives, contributing to the understanding of molecular interactions and crystal packing (P. A. Suchetan et al., 2016).
Organometallic Synthesis It also plays a role in organometallic synthesis. Porwisiak and Schlosser (1996) demonstrated its use in preparing synthetically useful reactions with various organometallic intermediates (J. Porwisiak & M. Schlosser, 1996).
Safety and Hazards
properties
IUPAC Name |
methyl 3-bromo-5-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-15-8(14)5-2-6(9(11,12)13)4-7(10)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJZZYDOCDJKFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596699 | |
Record name | Methyl 3-bromo-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-(trifluoromethyl)benzoate | |
CAS RN |
187331-46-0 | |
Record name | Methyl 3-bromo-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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